molecular formula C11H15N3O B1517158 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide CAS No. 1019555-45-3

2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide

Cat. No.: B1517158
CAS No.: 1019555-45-3
M. Wt: 205.26 g/mol
InChI Key: LEEPGHDYXQMSIR-UHFFFAOYSA-N
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Description

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide is a chemical compound that belongs to the class of indole derivatives Indoles are heterocyclic aromatic organic compounds characterized by a fused benzene and pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide typically involves the following steps:

  • Indole Synthesis: The starting material, indole, can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

  • Amination: The indole ring is then subjected to amination to introduce the amino group at the 6-position. This can be achieved using reagents such as nitrous acid or ammonia.

  • Acetylation: The amino group is acetylated using acetic anhydride or acetyl chloride to form the acetamide derivative.

  • Methylation: Finally, the compound is methylated using methyl iodide or dimethyl sulfate to introduce the N-methyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and green chemistry principles can also be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-2-carboxylic acid derivatives.

  • Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.

  • Substitution: The amino and methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas can be used.

  • Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.

Major Products Formed:

  • Oxidation: Indole-2-carboxylic acid derivatives.

  • Reduction: Amines or alcohols.

  • Substitution: Various substituted indole derivatives.

Scientific Research Applications

2-(6-Amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: Indole derivatives are known for their biological activities, including antimicrobial, antiviral, and anticancer properties.

  • Medicine: This compound can be used in the development of pharmaceuticals targeting various diseases.

  • Industry: It can be utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • Tryptophan

  • Serotonin

  • Indomethacin

  • 5-Hydroxyindoleacetic acid (5-HIAA)

  • Melatonin

Properties

IUPAC Name

2-(6-amino-2,3-dihydroindol-1-yl)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c1-13-11(15)7-14-5-4-8-2-3-9(12)6-10(8)14/h2-3,6H,4-5,7,12H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEEPGHDYXQMSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
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2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
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2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
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2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide
Reactant of Route 6
2-(6-amino-2,3-dihydro-1H-indol-1-yl)-N-methylacetamide

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